molecular formula C14H8F2N2O2 B14207750 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile CAS No. 833457-57-1

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile

Katalognummer: B14207750
CAS-Nummer: 833457-57-1
Molekulargewicht: 274.22 g/mol
InChI-Schlüssel: HSPJLODCOORLLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole group attached to a pyridine ring with a methyl and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with a suitable pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.

Wissenschaftliche Forschungsanwendungen

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methanol: Shares the difluorobenzodioxole group but differs in the functional groups attached.

    (2S)-2-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)pyrrolidine hydrochloride: Contains a similar core structure with different substituents.

Uniqueness

6-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

833457-57-1

Molekularformel

C14H8F2N2O2

Molekulargewicht

274.22 g/mol

IUPAC-Name

6-(2,2-difluoro-1,3-benzodioxol-4-yl)-4-methylpyridine-2-carbonitrile

InChI

InChI=1S/C14H8F2N2O2/c1-8-5-9(7-17)18-11(6-8)10-3-2-4-12-13(10)20-14(15,16)19-12/h2-6H,1H3

InChI-Schlüssel

HSPJLODCOORLLP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)C2=C3C(=CC=C2)OC(O3)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.